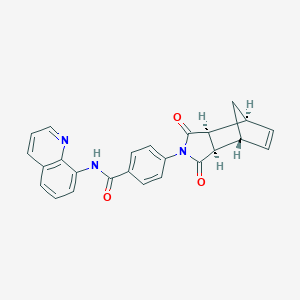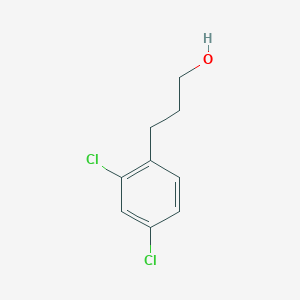
3-(2,4-Dichlorophenyl)propan-1-ol
Overview
Description
Scientific Research Applications
Synthesis and Structural Studies
Chalcone Derivatives Synthesis : The compound has been utilized in the synthesis of chalcone derivatives via Claisen-Schmidt condensation reaction. These compounds are characterized by various spectroscopic methods and show potential in molecular interactions studies (Salian et al., 2018).
1,2,3-Triazole Derivatives Synthesis : Involves in the synthesis of 1,2,3-triazole derivatives with notable antifungal activities against Candida strains. This shows the potential of the compound in developing antifungal agents (Lima-Neto et al., 2012).
Intermediates in Synthesis of Biological Compounds : Serves as an intermediate in the synthesis of various biologically active compounds, including antimicrobial and antiradical agents (Čižmáriková et al., 2020).
Photoinduced Reactivity Studies : Used in studies on photoinduced reactivity, providing insights into radical polymerizations and molecular interactions in chemical processes (Rosspeintner et al., 2009).
Antimicrobial and Antifungal Applications
Synthesis of Antifungal Agents : Utilized in the creation of compounds with pronounced antifungal activities, showing potential for new drug development (Chevreuil et al., 2007).
Antimicrobial Activity Research : Involved in the synthesis of molecules demonstrating effective antimicrobial properties, indicating its relevance in pharmaceutical research (Sivakumar et al., 2021).
Novel Antifungal Agent Development : Key component in the development of a novel antifungal agent with broad-spectrum activity against Candida and other fungal species, offering insights into new therapeutic avenues (Pagniez et al., 2020).
Molecular Docking and Computational Studies
Molecular Docking Studies : Used in molecular docking studies to understand binding mechanisms and interactions, crucial for drug design and development (Jayasudha et al., 2020).
Spectroscopic and Computational Analysis : Its derivatives are subjects of extensive spectroscopic and computational analyses, contributing to a deeper understanding of molecular structures and behaviors (Mary et al., 2015).
properties
IUPAC Name |
3-(2,4-dichlorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6,12H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNJMARRFKAAIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441728 | |
| Record name | 3-(2,4-dichlorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorophenyl)propan-1-ol | |
CAS RN |
146882-07-7 | |
| Record name | 3-(2,4-dichlorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



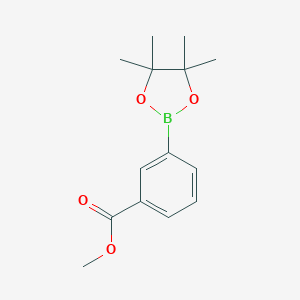
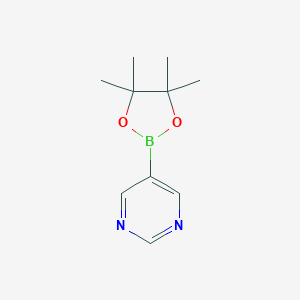
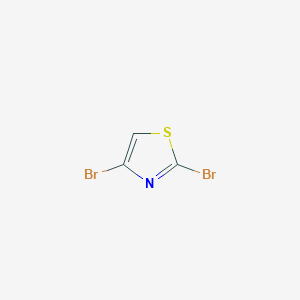
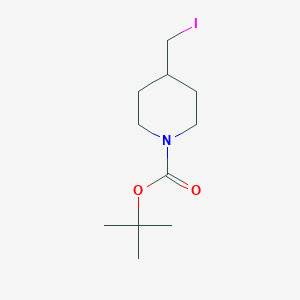
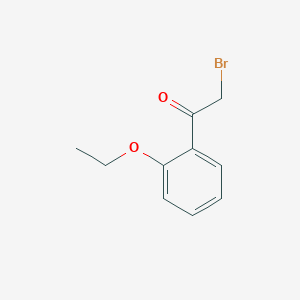
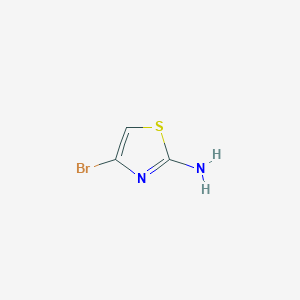
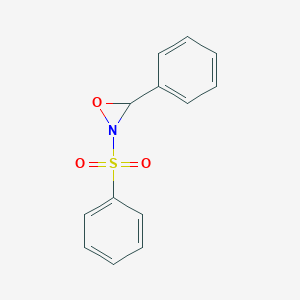
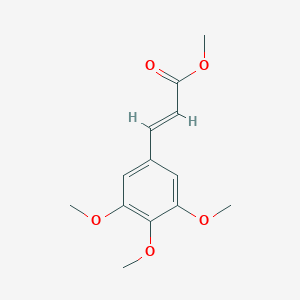
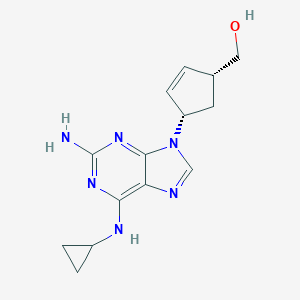
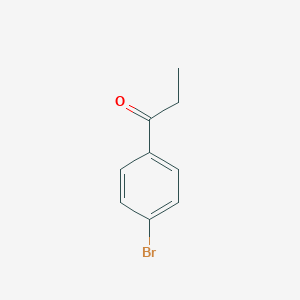
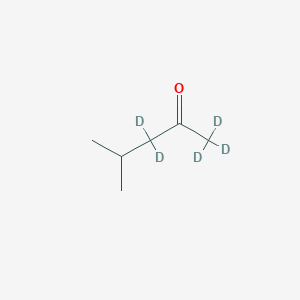
![2-[2-[2-[2-[Bis(carboxymethyl)amino]-5-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid;iodide](/img/structure/B130287.png)
![Tris[bis(trimethylsilyl)amino] neodymium(III)](/img/structure/B130288.png)
